molecular formula C7H6O4 B14863442 (1S,6R)-3-(hydroxymethyl)-7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione

(1S,6R)-3-(hydroxymethyl)-7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione

Cat. No.: B14863442
M. Wt: 154.12 g/mol
InChI Key: PLELZLHJHUZIGY-NKWVEPMBSA-N
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Preparation Methods

Phyllostine is typically isolated from the culture filtrates of Phyllosticta sp. The isolation process involves extracting the compound using ethyl acetate, followed by chromatographic purification .

Chemical Reactions Analysis

Phyllostine undergoes several types of chemical reactions, including:

Common reagents used in these reactions include chromium trioxide for oxidation and various solvents for extraction and purification . The major products formed from these reactions include epoxides and other oxidized derivatives .

Mechanism of Action

The mechanism of action of phyllostine involves its interaction with plant cells, leading to wilting and discoloration. The exact molecular targets and pathways are not fully understood, but it is believed that phyllostine disrupts cellular processes in plants, leading to cell death .

Properties

Molecular Formula

C7H6O4

Molecular Weight

154.12 g/mol

IUPAC Name

(1S,6R)-3-(hydroxymethyl)-7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione

InChI

InChI=1S/C7H6O4/c8-2-3-1-4(9)6-7(11-6)5(3)10/h1,6-8H,2H2/t6-,7+/m0/s1

InChI Key

PLELZLHJHUZIGY-NKWVEPMBSA-N

Isomeric SMILES

C1=C(C(=O)[C@@H]2[C@H](C1=O)O2)CO

Canonical SMILES

C1=C(C(=O)C2C(C1=O)O2)CO

Origin of Product

United States

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